
1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylthio group attached to a pyridine ring, which is further connected to a propanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the Propanone Moiety: The final step involves the attachment of the propanone moiety to the pyridine ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyridine ring can also interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one: Similar structure but with a methoxy group instead of a benzylthio group.
1-(6-(Methylthio)-4-methylpyridin-3-yl)propan-1-one: Similar structure but with a methylthio group instead of a benzylthio group.
1-(6-(Phenylthio)-4-methylpyridin-3-yl)propan-1-one: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one is unique due to the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H17NOS |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-(6-benzylsulfanyl-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17NOS/c1-3-15(18)14-10-17-16(9-12(14)2)19-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
GNRNUEUKVKFAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1C)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




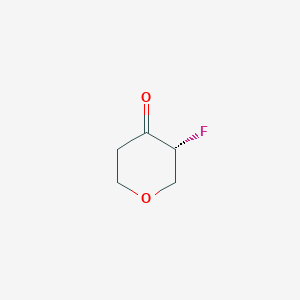
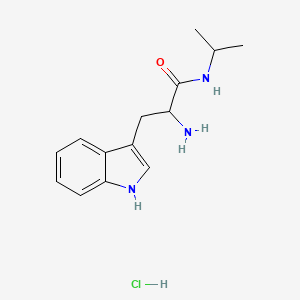
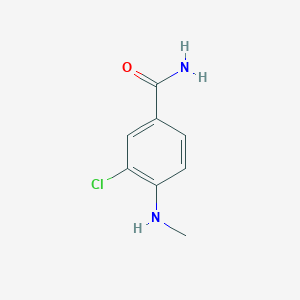
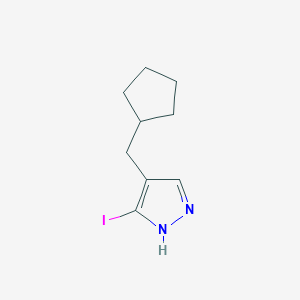
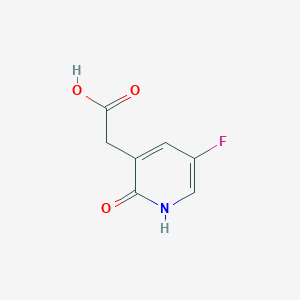
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
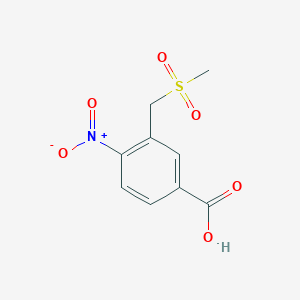

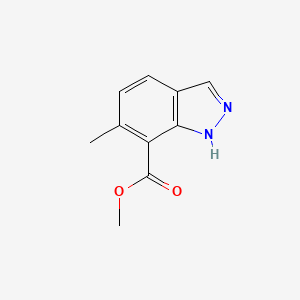
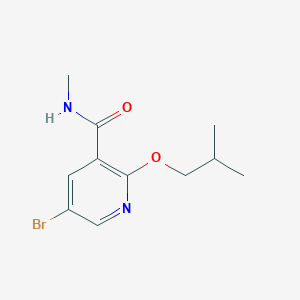
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)

